molecular formula C14H11N3O6 B11113571 N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide

N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide

Cat. No.: B11113571
M. Wt: 317.25 g/mol
InChI Key: HYEGUZZXSOCIHN-VIZOYTHASA-N
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Description

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXY-5-NITROBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydroxyl, nitro, and hydrazide functional groups, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXY-5-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 2-hydroxy-5-nitrobenzohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions, which facilitates the formation of the desired product through the elimination of water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXY-5-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles, including amines or thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXY-5-NITROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXY-5-NITROBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential enzymes.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXYBENZOHYDRAZIDE: Lacks the nitro group, which may affect its reactivity and biological activity.

    N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXY-5-METHYLBENZOHYDRAZIDE: Contains a methyl group instead of a nitro group, potentially altering its chemical properties.

Uniqueness

N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]-2-HYDROXY-5-NITROBENZOHYDRAZIDE is unique due to the presence of both hydroxyl and nitro groups, which contribute to its diverse reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxy-5-nitrobenzamide

InChI

InChI=1S/C14H11N3O6/c18-11-4-2-9(17(22)23)6-10(11)14(21)16-15-7-8-1-3-12(19)13(20)5-8/h1-7,18-20H,(H,16,21)/b15-7+

InChI Key

HYEGUZZXSOCIHN-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)O)O

Origin of Product

United States

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